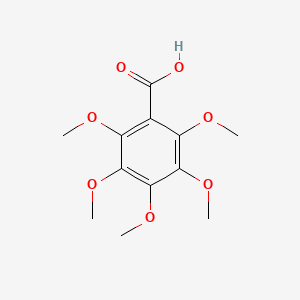

2,3,4,5,6-Pentamethoxybenzoic acid

Description

2,3,4,5,6-Pentamethoxybenzoic acid is a fully methoxylated derivative of benzoic acid, characterized by five methoxy (-OCH₃) groups attached to the benzene ring at positions 2, 3, 4, 5, and 4. This compound is listed in the Dictionary of Natural Products (Supplement Volume 8) under the identifier P-10039, suggesting its occurrence in natural product chemistry or synthetic pathways . The methoxy groups confer distinct electronic and steric properties, influencing solubility, acidity, and reactivity compared to simpler benzoic acid derivatives.

Properties

Molecular Formula |

C12H16O7 |

|---|---|

Molecular Weight |

272.25 g/mol |

IUPAC Name |

2,3,4,5,6-pentamethoxybenzoic acid |

InChI |

InChI=1S/C12H16O7/c1-15-7-6(12(13)14)8(16-2)10(18-4)11(19-5)9(7)17-3/h1-5H3,(H,13,14) |

InChI Key |

CZSNYGCWYYXNDN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1OC)OC)OC)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentamethoxybenzoic acid typically involves the methylation of gallic acid or other hydroxybenzoic acids. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of a catalyst such as 1-n-butyl-3-methylimidazolium bromide. The reaction is carried out at elevated temperatures, typically around 150°C, in a pressure-resistant reactor .

Industrial Production Methods

Industrial production of 2,3,4,5,6-Pentamethoxybenzoic acid follows similar synthetic routes but on a larger scale. The use of green chemical reagents and catalysts is preferred to minimize environmental impact. The process involves multiple steps, including methylation, bromination, and hydrolysis, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentamethoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorinating agents are employed under acidic conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, quinones, and hydroxylated derivatives .

Scientific Research Applications

2,3,4,5,6-Pentamethoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentamethoxybenzoic acid involves its interaction with various molecular targets and pathways. The methoxy groups enhance its ability to participate in electron transfer reactions, making it an effective antioxidant. It also interacts with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Methoxy-Substituted Benzoic Acids

4-Methoxybenzoic Acid

- Structure : Single methoxy group at the para position.

- Properties: Higher solubility in polar solvents compared to non-substituted benzoic acid due to the electron-donating methoxy group. The pKa is slightly lower (~4.5) than benzoic acid (pKa ~4.2) due to resonance stabilization of the deprotonated form .

- Applications : Used as an intermediate in pharmaceuticals and agrochemicals .

4-Hydroxy-3,5-Dimethoxybenzoic Acid (Syringic Acid)

- Structure : Two methoxy groups at positions 3 and 5, with a hydroxyl group at position 3.

- Properties : Enhanced acidity (pKa ~3.8) due to electron-withdrawing effects of adjacent methoxy groups. Exhibits antioxidant properties in pharmacological research .

- Contrast : The hydroxyl group in syringic acid increases hydrogen-bonding capacity, unlike the fully methoxylated pentamethoxy derivative .

2,3,4,5,6-Pentamethylbenzyl Derivatives

Fluorinated Benzoic Acid Analogs

2,3,5,6-Tetrafluoro-4-Hydroxybenzoic Acid

- Structure : Four fluorine atoms and one hydroxyl group on the benzene ring.

- Properties : Fluorine’s strong electron-withdrawing effect increases acidity (pKa ~1.8) significantly compared to methoxy-substituted analogs. Used in advanced synthetic chemistry for electron-deficient aromatic systems .

2,3,4,5,6-Pentafluorobenzoic Acid

Hydroxy-Substituted Benzoic Acids

3,4-Dihydroxybenzoic Acid (Caffeic Acid)

- Structure : Two hydroxyl groups at positions 3 and 4.

- Properties: High acidity (pKa ~4.4 for carboxylic acid, ~8.3 for phenolic protons) and strong antioxidant activity. Used in food, cosmetics, and pharmacological research .

- Contrast : Hydroxyl groups enable chelation of metal ions, unlike methoxy groups, which are inert in such interactions .

2,4,6-Trihydroxybenzoic Acid

- Structure : Three hydroxyl groups symmetrically positioned.

- Properties: pKa ~2.7 (carboxylic acid) and ~10.5 (phenolic protons). Forms stable complexes with transition metals, useful in analytical chemistry .

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Electronic Effects of Substituents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.